1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (commonly referred to as salsolinol hydrobromide) is a catecholic tetrahydroisoquinoline (THIQ) alkaloid derivative. Structurally, it consists of a tetrahydroisoquinoline backbone with hydroxyl groups at positions 6 and 7 and a methyl group at position 1 (IUPAC name: 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) . Its hydrobromide salt form enhances stability and solubility in aqueous solutions, making it suitable for pharmacological studies .
Salsolinol hydrobromide is endogenous to humans and rodents, colocalizing with dopamine-rich brain regions . The compound shares structural similarities with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonism via dopaminergic neuron apoptosis . However, salsolinol’s neurotoxic effects remain debated; while in vitro studies suggest oxidative stress and dopaminergic dysregulation, in vivo evidence is inconclusive .
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369987 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59709-57-8 | |
| Record name | 59709-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines react with aldehydes or α-keto acids . The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Salsolinol has been studied for its potential therapeutic effects in various neurological disorders. Its structural similarity to dopamine suggests that it may interact with dopaminergic pathways.
Potential Therapeutic Applications
- Neuroprotective Effects : Research indicates that salsolinol may protect neurons from oxidative stress and apoptosis. Studies have shown that it can reduce neuronal cell death in models of neurodegenerative diseases such as Parkinson's disease .
- Antidepressant Activity : Some studies suggest that salsolinol exhibits antidepressant-like effects in animal models. It may enhance serotonin levels and modulate neurotransmitter systems involved in mood regulation .
Neuropharmacology
Salsolinol is recognized for its role as a metabolite in the human body and its potential impact on neurological health.
Biochemical Research
In biochemical research, salsolinol serves as a valuable tool for studying metabolic pathways and neurochemical processes.
Research Applications
- Biomarker Studies : As a urinary metabolite, salsolinol is studied as a potential biomarker for certain diseases, including alcoholism and other substance use disorders. Its levels can provide insights into metabolic changes associated with these conditions .
- Proteomics Research : Salsolinol hydrobromide is utilized in proteomics due to its biochemical properties that allow for the investigation of protein interactions and functions within biological systems .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neuroprotective effects | Reduces oxidative stress in neurons |
| Antidepressant activity | Enhances serotonin levels | |
| Neuropharmacology | Dopaminergic modulation | Influences dopamine metabolism |
| Interaction with opioid receptors | Implications for pain management | |
| Biochemical Research | Biomarker studies | Potential indicator of metabolic changes |
| Proteomics research | Investigates protein interactions |
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves several molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: It influences dopamine metabolism, which is crucial for its neuroprotective and antidepressant-like effects.
Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between salsolinol hydrobromide and related THIQ derivatives:
Pharmacological and Toxicological Comparisons
- Salsolinol Hydrobromide vs. MPTP: Structural Similarity: Both contain a methylated nitrogen and aromatic ring system. However, MPTP lacks catechol hydroxyl groups, which are critical for salsolinol’s interaction with dopamine receptors . Toxicity: MPTP is metabolized to MPP⁺, a mitochondrial complex I inhibitor, causing irreversible dopaminergic neuron death . Salsolinol’s metabolite, DMDHIQ⁺, induces oxidative stress but lacks conclusive evidence of neurotoxicity in humans .
- Salsolinol Hydrobromide vs. 1-Benzyl-THIQ-6,7-diol: Synthesis: 1-Benzyl-THIQ-6,7-diol forms endogenously from dopamine and phenylacetaldehyde in overcooked meats . Salsolinol derives from dopamine and acetaldehyde . Salsolinol alters dopamine homeostasis but requires further validation in vivo .
- Salsolinol Hydrobromide vs. Salsolinol lacks such receptor specificity.
Clinical and Research Implications
- Neurodegeneration: Salsolinol’s role in PD remains controversial. While it colocalizes with degenerating neurons, its hydrobromide form’s stability may influence experimental outcomes .
- Therapeutic Potential: Fluorinated THIQ derivatives (e.g., 1-(4-fluorophenethyl)-2-methyl-THIQ-6,7-diol) show promise as NMDA receptor ligands for treating excitotoxicity .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (referred to as 1-MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological properties of 1-MeTIQ, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H14BrNO2
- Molecular Weight : 260.13 g/mol
- CAS Number : 38221-21-5
Biological Activity Overview
1-MeTIQ exhibits a range of biological activities that have been studied in various contexts:
- Neuroprotective Effects : Research indicates that THIQ derivatives may offer neuroprotective benefits against neurodegenerative diseases such as Parkinson's disease. In animal models, 1-MeTIQ has shown potential in mitigating dopaminergic neuron loss and improving motor function .
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of neuroprotection and age-related disorders .
- Anti-inflammatory Activity : Studies suggest that 1-MeTIQ can modulate inflammatory pathways, potentially reducing neuroinflammation associated with various neurological conditions .
The mechanisms underlying the biological activities of 1-MeTIQ involve several pathways:
- Dopamine Receptor Interaction : 1-MeTIQ interacts with dopamine receptors, which may contribute to its neuroprotective effects. This interaction is particularly important given the role of dopamine in mood regulation and motor control .
- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant defenses, 1-MeTIQ helps protect neuronal cells from oxidative damage .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on MPTP-treated mice demonstrated that administration of 1-MeTIQ significantly reduced the loss of dopaminergic neurons compared to control groups. The compound improved motor coordination and reduced the severity of parkinsonian symptoms. The study highlighted the potential of THIQ derivatives as therapeutic agents in treating Parkinson's disease .
Case Study 2: Antioxidant Efficacy
In vitro studies have shown that 1-MeTIQ effectively reduces oxidative stress markers in neuronal cell cultures exposed to harmful agents. The compound's ability to enhance the activity of endogenous antioxidants was noted, suggesting its utility in preventing neurodegeneration associated with oxidative stress .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduced dopaminergic neuron loss | , |
| Antioxidant | Decreased oxidative stress markers | , |
| Anti-inflammatory | Modulated inflammatory responses | , |
Table 2: Pharmacological Properties and Mechanisms
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, and how can purity be optimized?
- Methodology : A one-step synthesis involving condensation of dopamine derivatives with formaldehyde under acidic conditions has been reported for structurally similar tetrahydroisoquinolines. Post-synthesis purification typically involves recrystallization using hydrobromic acid to yield the hydrobromide salt. Purity optimization requires rigorous chromatography (e.g., reverse-phase HPLC) and spectroscopic validation (¹H/¹³C NMR, FT-IR) .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like dimerized alkaloids. Use anhydrous conditions to prevent hydrolysis of sensitive functional groups .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Methodology :
- Structural Confirmation : Employ X-ray crystallography for absolute configuration determination, supplemented by 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- Physicochemical Analysis : Use differential scanning calorimetry (DSC) for melting point determination and dynamic vapor sorption (DVS) for hygroscopicity assessment.
- Data Table :
| Technique | Parameter | Typical Value |
|---|---|---|
| ¹H NMR (D₂O) | δ 6.7–6.9 (aromatic H), δ 3.2–4.1 (CH₂/CH₃) | |
| HPLC (C18) | Retention time: 8.2 min (95% acetonitrile/water) |
Q. What safety protocols are critical when handling this compound?
- Guidelines : Refer to Safety Data Sheets (SDS) for GHS-compliant practices:
- Inhalation : Use fume hoods; if exposed, administer artificial respiration and seek medical attention .
- Skin Contact : Wash immediately with soap/water; consult a physician if irritation persists .
- Storage : Store in airtight containers at 2–8°C to prevent hydrobromide degradation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity?
- Methodology : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection. For preparative separation, employ diastereomeric salt formation using L-tartaric acid .
- Validation : Compare optical rotation ([α]D²⁵) with literature values. For example, (S)-enantiomers of related tetrahydroisoquinolines show [α]D²⁵ = +32° (c = 1, H₂O) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Study : Discrepancies in antioxidant activity may arise from substituent effects (e.g., methoxy vs. hydroxyl groups at C6/C7). For example, 6,7-dihydroxy derivatives exhibit higher radical scavenging than dimethoxy analogs .
- Resolution : Standardize assay conditions (e.g., DPPH concentration, pH) and validate using orthogonal methods (e.g., ORAC vs. ABTS assays).
Q. How can researchers design in vivo studies to assess neuroprotective efficacy?
- Experimental Design :
- Model Selection : Use MPTP-induced Parkinson’s models in rodents, monitoring dopamine levels via microdialysis.
- Dosing : Administer 10–50 mg/kg (i.p.) dissolved in saline, adjusted for hydrobromide solubility (~15 mg/mL) .
- Endpoint Analysis : Quantify tyrosine hydroxylase (TH) expression via immunohistochemistry and mitochondrial complex I activity .
Q. What advanced analytical techniques are recommended for impurity profiling in regulatory submissions?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) with LOQ ≤ 0.1% .
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
- Data Table :
| Impurity | Retention Time (min) | m/z [M+H]+ |
|---|---|---|
| Des-methyl | 6.5 | 206.1 |
| Oxidized | 7.8 | 238.1 |
Q. How do structural modifications (e.g., halogenation) impact receptor binding affinity?
- SAR Insights : Bromine substitution at C2 (as in hydrobromide salts) enhances σ-receptor affinity but reduces solubility. Comparative docking studies using AutoDock Vina show ΔG = -9.2 kcal/mol for brominated vs. -7.8 kcal/mol for non-halogenated analogs .
- Validation : Radioligand binding assays (³H-DTG for σ receptors) confirm IC₅₀ values < 100 nM for halogenated derivatives .
Methodological Notes
- Contradiction Management : When conflicting bioactivity data arise, cross-validate using isogenic cell lines or primary cultures to rule out cell-specific effects .
- Regulatory Compliance : For ANDA submissions, ensure analytical method validation (AMV) aligns with ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
